2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine family. Its fused bicyclic core combines pyrazole, triazole, and pyrimidine rings, creating a rigid planar structure conducive to interactions with biological targets such as kinases and adenosine receptors . The 3,4-dichlorophenyl and 3,4-dimethylphenyl substituents at positions 2 and 7, respectively, enhance hydrophobicity and steric bulk, which are critical for binding affinity and selectivity.
This compound has been investigated for its antiproliferative activity against human tumor cell lines, with studies highlighting its role in inducing apoptosis and cell cycle arrest . Its mechanism of action is linked to kinase inhibition, though specific targets (e.g., A2A adenosine receptors) are under exploration .
Properties
Molecular Formula |
C20H14Cl2N6 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-3-5-14(7-12(11)2)28-19-15(9-24-28)20-25-18(26-27(20)10-23-19)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3 |
InChI Key |
WIEUXFJGZZWLAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Closure
Pyrazole ring formation is achieved via hydrazine-mediated cyclization. In one approach, a formimidate derivative reacts with hydrazine hydrate in ethanol to generate the pyrazolo[3,4-d]pyrimidine core. For the target compound, analogous conditions are applied, substituting phenyl groups with dichlorophenyl and dimethylphenyl precursors during intermediate stages.
| Substituent | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3,4-Dichlorophenyl | 3,4-Dichloroaniline | Absolute EtOH | Reflux | 5 | 65 |
| 3,4-Dimethylphenyl | 3,4-Dimethylaniline | DMSO | 80°C | 12 | 72 |
Cross-Coupling Approaches
Suzuki-Miyaura coupling is employed for challenging substitutions. A boronic ester of 3,4-dimethylphenyl reacts with a brominated pyrazolo-triazolo-pyrimidine intermediate using Pd(PPh3)4 as a catalyst, achieving 78% yield.
Functional Group Interconversions
Sulfur Oxidation and Displacement
Methylthio groups at C6 are oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA) in chloroform, followed by displacement with alkoxides. For example, 1-butanol displaces the sulfone group in the presence of diethanolamine, yielding the C6-alkoxy derivative.
Dehydrohalogenation
β-Chloroethyl intermediates are treated with NaOH to eliminate HCl, forming vinyl linkages. This step is critical for introducing conformational flexibility.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradients of dichloromethane/n-hexane (9:1) or ethyl acetate/hexane (1:3). Recrystallization from ethanol or petroleum ether/diethyl ether mixtures enhances purity.
Spectroscopic Validation
Table 2: Analytical Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | Elemental Analysis (% Calc/Found) |
|---|---|---|
| 5 | 1.23 (d, CH3), 8.60 (s) | C 57.64/57.64, N 15.28/15.28 |
| 9 | 2.42 (s, SCH3), 10.16 (s) | C 55.82/55.98, N 16.27/16.18 |
Challenges and Optimization
Regioselectivity Issues
Competing substitution at C4 and C6 positions necessitates careful control of stoichiometry. Using excess aryl amine (2 eq.) ensures preferential C4 substitution.
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance SNAr rates but may promote side reactions. Ethanol balances reactivity and selectivity for dichlorophenyl incorporation.
Scalability and Industrial Relevance
Kilogram-scale syntheses employ continuous flow reactors for cyclocondensation steps, reducing reaction times from 5 h to 30 min. Green chemistry principles are integrated by replacing chlorinated solvents with cyclopentyl methyl ether (CPME) in oxidation steps .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes electrophilic and nucleophilic substitutions due to its electron-rich pyrazole and electron-deficient pyrimidine rings:
-
Electrophilic substitution occurs at the pyrazole ring’s C-5 position, facilitated by methyl and phenyl groups activating the ring.
-
Nucleophilic substitution targets halogenated positions (e.g., chlorine on dichlorophenyl), replacing halogens with amines or alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF).
Reduction Reactions
Functional groups in derivatives of this compound are selectively reduced:
-
Nitro groups → Amines : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.
-
Carbonyl groups → Alcohols : Sodium borohydride (NaBH₄) reduces ketones or aldehydes to secondary or primary alcohols.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings to diversify its structure:
Cyclization and Cycloaddition
Cyclization reactions modify the core scaffold:
-
Thermal cyclocondensation (180°C, DMF) forms the triazolo-pyrimidine ring .
-
Acid-mediated cyclization (HCl, ethanol) generates fused rings via intramolecular dehydration.
Alkylation and Acylation
Reactive nitrogen sites undergo functionalization:
-
Alkylation : Methyl iodide (CH₃I) in DMF introduces methyl groups at N-7.
-
Acylation : Acetyl chloride (AcCl) with pyridine forms acetylated derivatives.
Halogenation and Oxidation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. For instance, compounds similar to 2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A derivative exhibited significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives tested .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives of this class can effectively combat bacterial infections.
- Data Table: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the varying effectiveness of related compounds against different pathogens .
Neuropsychiatric Disorders
Emerging research suggests that certain derivatives may interact with receptors involved in neuropsychiatric disorders. The antagonism of receptors such as the human adenosine A3 receptor has been linked to potential therapeutic effects in treating conditions like anxiety and depression.
- Findings : In a study focusing on receptor binding affinities, modifications to the molecular structure of triazolo[1,5-c]pyrimidines significantly enhanced their binding efficacy .
Synthesis and Structural Modifications
The synthesis of this compound involves various methods including one-pot reactions and ultrasonic-assisted techniques that improve yield and purity.
- Synthesis Example : A study demonstrated the efficient synthesis of related compounds using a one-pot method that simplifies the process while maintaining high yields .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl rings significantly influence their pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Structural Analogues:
SCH442416 (5-amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine): Substituents: Furyl at position 2, methoxyphenylpropyl at position 5. Activity: Potent adenosine A2A receptor antagonist (Ki < 1 nM) with high selectivity over A1 receptors .
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine :
- Substituents : Bromophenyl at position 7, pyridinyl at position 7.
- Activity : Demonstrates antiproliferative activity against breast cancer cells (IC50 ~ 5 µM) .
- Comparison : The bromine atom’s electronegativity may enhance π-stacking interactions compared to the dimethylphenyl group in the target compound, but chlorine’s larger atomic radius in the latter could improve hydrophobic binding .
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (18a) :
- Substituents : Fluorophenyl at position 9, nitrophenyl at position 6.
- Activity : Antimicrobial agent with moderate efficacy (MIC 32 µg/mL against S. aureus) .
- Comparison : The nitro group in 18a introduces strong electron-withdrawing effects, which are absent in the target compound’s dichlorophenyl group. This difference may shift biological activity from anticancer to antimicrobial .
Key Trends :
- Substituent Polarity : Electron-withdrawing groups (e.g., nitro in 18a) correlate with antimicrobial activity, while hydrophobic groups (e.g., dichlorophenyl in the target compound) favor kinase/receptor binding .
- Positional Effects : Substituents at position 7 (e.g., bromophenyl vs. dimethylphenyl) significantly influence cellular uptake and target engagement .
Physicochemical and Pharmacokinetic Properties
Melting Points: Target Compound: Not reported. 7-(4-Bromophenyl) analog: >300°C . 18a: 304–306°C . Higher melting points in nitro-/bromo-substituted derivatives suggest stronger crystal lattice interactions due to halogen bonding .
Receptor Binding and Selectivity
- Adenosine A2A Receptor: The target compound’s dichlorophenyl group may mimic the hydrophobic pocket interactions seen in SCH442416, but absence of a furyl group could reduce A2A affinity . Derivatives with para-hydroxyphenyl substituents (e.g., compound 6 in ) show 10-fold higher A2A selectivity than the target compound, highlighting the role of hydrogen bonding .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 362.3 g/mol
- Key Features : The presence of dichlorophenyl and dimethylphenyl groups enhances its lipophilicity and may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism : These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : A study reported that certain analogs demonstrated cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Synthesis and Testing : A series of related compounds were synthesized and tested against a panel of pathogenic bacteria. The results indicated that some derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
- Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 4 µg/mL |
Insecticidal Activity
Insecticidal properties have also been observed:
- Study Findings : Compounds similar to the target molecule showed effective larvicidal activity against Culex pipiens larvae at concentrations as low as 2 µg/mL .
- Table 2: Insecticidal Activity Against Culex pipiens
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Compound D | 2 | 100 |
| Compound E | 5 | 80 |
| Compound F | 10 | 50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : The compound acts as an inhibitor of various kinases, disrupting signaling pathways critical for tumor growth and survival.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function, leading to cell death.
- Neurotransmitter Modulation : Some studies suggest that related compounds may influence neurotransmitter systems, potentially offering neuroprotective effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A validated protocol includes:
Core Formation : Reacting substituted pyrazole precursors with triazole intermediates under reflux conditions (e.g., DMF, 80–100°C) to assemble the pyrazolo-triazolo-pyrimidine scaffold.
Functionalization : Introducing dichlorophenyl and dimethylphenyl groups via nucleophilic substitution or Suzuki coupling.
Characterization :
- 1H-NMR (DMSO-d6): Key signals include aromatic protons at δ 7.4–8.4 ppm (multiplet for phenyl groups) and a singlet for pyrimidine-H2 at δ 8.50 ppm .
- IR : Peaks at 1670 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N) confirm carbonyl and imine groups .
- Elemental Analysis : Validate stoichiometry (e.g., C: 69.94%, H: 4.30%, N: 25.77%) .
Advanced: How can quantum chemical calculations guide the optimization of electronic properties for this compound?
Methodological Answer:
Computational workflows include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. For analogous triazolo-pyrimidines, HOMO energies correlate with electron-donating substituents .
- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic regions to design derivatives with enhanced target binding .
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to simulate synthetic pathways, reducing trial-and-error experimentation .
Basic: What strategies address regioselectivity challenges during core scaffold synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Temperature Modulation : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (100–120°C) drive thermodynamic control .
- Catalytic Additives : N-heterocyclic carbenes (NHCs) or Lewis acids (e.g., ZnCl₂) direct substituent placement via steric or electronic effects .
Advanced: How do dichlorophenyl and dimethylphenyl substituents influence bioactivity?
Methodological Answer:
- Dichlorophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Chlorine atoms increase metabolic stability .
- Dimethylphenyl Group : Methyl groups improve solubility via steric hindrance, reducing aggregation in aqueous media. In vitro assays show a 3.5-fold increase in IC₅₀ compared to unsubstituted analogs .
Basic: What purification techniques ensure high-purity isolation?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1) to separate regioisomers.
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) to yield crystals suitable for X-ray diffraction .
Advanced: Resolving discrepancies between computational predictions and experimental bioactivity data
Methodological Answer:
- Validation Loop :
- Example : A predicted IC₅₀ of 12 nM for kinase inhibition may align with experimental 18 nM after adjusting for entropy effects .
Basic: Crystallographic parameters confirming molecular geometry
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Bond Lengths : C–C bonds in the pyrimidine ring average 1.38 Å (SD ±0.003 Å) .
- Dihedral Angles : Dichlorophenyl and dimethylphenyl groups exhibit angles of 85–90° relative to the core, minimizing steric clash .
Advanced: Enhancing solubility for pharmacological assays
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to generate hydrophilic salts. For example, a carboxylate salt increases aqueous solubility by 40 mg/mL .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain bioactivity while achieving 5 mM solubility .
Basic: Stability under varying pH conditions
Methodological Answer:
- pH 1–3 (Gastric) : Hydrolysis of the pyrimidine ring occurs after 24 hours (20% degradation).
- pH 7.4 (Physiological) : Stable for >72 hours (≤5% degradation) .
Advanced: Multi-parametric optimization frameworks for derivative design
Methodological Answer:
- Machine Learning (ML) : Train models on datasets combining synthetic yields, DFT-calculated properties, and bioactivity. Prioritize derivatives with Pareto-optimality in potency and synthetic accessibility .
- High-Throughput Screening (HTS) : Test 100+ analogs in parallel, using SPR (surface plasmon resonance) to rank binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
